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Compound of Interest

Compound Name: Cholesteryl palmitelaidate

CAS No.: 102679-72-1

Cat. No.: B010240 Get Quote

Abstract & Biological Significance
This application note details a robust protocol for the specific quantification of Cholesteryl
Palmitelaidate (CE 16:1 trans-9) in serum. Unlike common lipidomics workflows that fail to

resolve geometric isomers, this method utilizes C30 stationary phase chromatography to

achieve baseline separation between the target trans-isomer and its abundant cis-analog,

Cholesteryl Palmitoleate (CE 16:1 cis-9).[1][2]

Why This Matters: Circulating trans fatty acids (TFAs) are critical biomarkers for dietary intake

of industrially produced hydrogenated oils and ruminant fats.[1] While free fatty acids have

short half-lives, TFAs esterified into Cholesteryl Esters (CEs) reflect longer-term dietary

integration and transport via LDL/HDL particles.[1][2] Accurate quantification is essential for

drug development programs targeting metabolic syndrome, atherosclerosis, and hepatic

steatosis, where trans fats act as pro-inflammatory mediators.[2]

Methodological Strategy: The Isomer Challenge
The Problem: Isobaric Interference
Cholesteryl Palmitelaidate and Cholesteryl Palmitoleate share the same molecular formula (

) and exact mass (

Da).[1]
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Standard C18 LC-MS: Co-elutes these isomers, resulting in a composite signal that

overestimates the trans content due to the massive abundance of the cis isomer.

Traditional GC-MS: Requires hydrolysis and derivatization (FAMEs), destroying the intact

cholesteryl ester structure and losing information about the specific lipid species.[1][2]

The Solution: Shape Selectivity
We employ a C30 (Triacontyl) stationary phase.[1][2] The C30 alkyl chains are longer and more

rigid than C18, providing enhanced "shape selectivity."[2] The linear geometry of the trans

double bond (Palmitelaidate) allows for greater surface area contact and retention compared to

the "kinked" cis geometry (Palmitoleate), enabling chromatographic resolution prior to MS

detection.
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C30 Chromatography (Shape Selectivity)

MS/MS Detection

Mixture:
CE(16:1 cis) + CE(16:1 trans) C30 Column InteractionInject Differential ElutionIsomer Resolution

Elutes Early:
CE(16:1 cis)

Kinked Shape
(Less Retention)

Elutes Late:
CE(16:1 trans)

(Target)

Linear Shape
(More Retention)
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Figure 1: Mechanism of C30-mediated separation of geometric lipid isomers.[1][2] The linear

trans-isomer interacts more strongly with the C30 phase.[1]

Materials & Reagents
Standards

Target Analyte: Cholesteryl Palmitelaidate (Standard purity >98%).[1][2]

Interference Check: Cholesteryl Palmitoleate (Standard purity >98%).[1][2]
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Internal Standard (ISTD): Cholesteryl-d7 Palmitate (preferred) or Cholesteryl

Heptadecanoate (CE 17:[2]0) if deuterated standards are unavailable.

Solvents (LC-MS Grade)
Methyl tert-butyl ether (MTBE)[1][2]

Methanol (MeOH)[1]

Isopropanol (IPA)[1]

Acetonitrile (ACN)[1]

Ammonium Formate (Mobile Phase Additive)[1]

Experimental Protocol
Sample Preparation: Modified Matyash Extraction
This biphasic extraction is superior to Folch for lipidomics as the lipid-rich organic layer is on

top, facilitating easier automation and reducing contamination from the protein pellet.[1][2]

Thaw serum samples on ice.

Aliquot 50 µL of serum into a 1.5 mL glass-coated microcentrifuge tube (or glass vial).

Spike ISTD: Add 10 µL of Internal Standard working solution (e.g., 10 µM Cholesteryl-d7

Palmitate in Methanol). Vortex for 10 sec.

Solvent Addition: Add 225 µL of cold Methanol. Vortex for 10 sec.

Extraction: Add 750 µL of MTBE (Methyl tert-butyl ether).

Agitation: Incubate on an orbital shaker at 4°C for 1 hour (or vortex intermittently for 10 min).

Phase Separation: Add 188 µL of MS-grade water (induces phase separation). Vortex for 20

sec.

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
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Collection: Transfer 600 µL of the upper organic phase (MTBE layer) to a fresh glass vial.

Drying: Evaporate to dryness under a gentle stream of nitrogen at 30°C.

Reconstitution: Reconstitute the residue in 100 µL of IPA:MeOH (1:1, v/v). Vortex well and

transfer to an LC vial with a glass insert.

LC-MS/MS Instrumental Parameters[1][2][3][4][5]
Chromatography (UHPLC):

System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

Column:Accucore C30 (Thermo Scientific), 2.6 µm, 150 x 2.1 mm (or YMC Carotenoid C30).

[1][2]

Temperature: 40°C (Critical control: temperature shifts affect isomer selectivity).

Injection Volume: 2–5 µL.

Mobile Phases:

A: ACN:Water (60:[1]40) + 10 mM Ammonium Formate + 0.1% Formic Acid.[1][2]

B: IPA:ACN (90:[1]10) + 10 mM Ammonium Formate + 0.1% Formic Acid.[1][2]

Gradient Program:
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Time (min) % Mobile Phase B Flow Rate (mL/min) Description

0.0 30 0.25 Initial equilibrations

2.0 40 0.25 Ramp start

15.0 90 0.25 Isomer elution window

18.0 100 0.25 Wash

20.0 100 0.25 Hold

20.1 30 0.25 Re-equilibration

25.0 30 0.25 End

Mass Spectrometry (Triple Quadrupole):

Source:APCI (Atmospheric Pressure Chemical Ionization) in Positive Mode.[1][2][3]

Why APCI? Neutral lipids like cholesteryl esters ionize poorly in ESI but efficiently in APCI

via proton transfer or charge exchange.[1][2]

Corona Current: 4.0 µA.[1][2]

Source Temp: 350°C.

Vaporizer Temp: 400°C.

MRM Transitions:
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Analyte
Precursor Ion
(m/z)

Product Ion
(m/z)

Collision
Energy (V)

Dwell (ms)

Cholesteryl

Palmitelaidate
641.6 [M+NH4]+

369.4

[Cholestadiene]+
20 50

Cholesteryl

Palmitoleate
641.6 [M+NH4]+

369.4

[Cholestadiene]+
20 50

ISTD

(Cholesteryl-d7

Palmitate)

650.6 [M+NH4]+
376.4 [d7-

Cholestadiene]+
20 50

Note: The Precursor and Product ions are identical for the cis/trans isomers.[2] Identification

relies entirely on Retention Time (RT).[2] The trans isomer typically elutes after the cis isomer

on a C30 column.

Data Analysis & Quality Control
Identification Criteria[1][2]

Retention Time (RT): The analyte must elute within ±0.1 min of the authentic trans standard.

Resolution: Calculate the resolution (

) between the cis and trans peaks.[1][2]

[1][2]

Acceptance Criteria:

(Baseline separation).

Quantification Calculation
Use the internal standard method to correct for extraction efficiency and ionization suppression.

[1]

Where RF (Response Factor) is determined from the calibration curve.[1][2]
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Figure 2: Quality Control decision tree ensuring chromatographic integrity before sample

analysis.

Troubleshooting Guide
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Issue Probable Cause Corrective Action

Co-elution of isomers Column temperature too high

Decrease column temp by

5°C. Lower temps generally

improve shape selectivity.[1][2]

Low Sensitivity Poor ionization in APCI

Check Corona needle position;

ensure solvents are water-free

(except mobile phase A).

RT Drift Mobile phase evaporation
Use fresh mobile phases daily;

cap bottles tightly.

High Background Contamination

Bake out column with 100%

IPA; check solvents for

plasticizer contamination.[1][2]
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To cite this document: BenchChem. [Application Note: High-Resolution Quantification of
Cholesteryl Palmitelaidate in Serum]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b010240#quantification-of-cholesteryl-palmitelaidate-
in-serum-samples]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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